Radiprodil dihydrate

NR2B antagonist receptor binding affinity GluN2B selectivity

Radiprodil dihydrate (CAS 1204354-40-4; also known as RGH-896 or NP is the dihydrate crystalline form of radiprodil, a small-molecule negative allosteric modulator (NAM) that selectively targets the GluN2B (NR2B) subunit of N-methyl-D-aspartate (NMDA) receptors. The compound belongs to the 4-benzylpiperidine chemical class and is an investigational agent that has advanced to Phase 3 clinical evaluation for GRIN-related neurodevelopmental disorders (GRIN-NDD).

Molecular Formula C21H24FN3O6
Molecular Weight 433.4 g/mol
CAS No. 1204354-40-4
Cat. No. B12785250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRadiprodil dihydrate
CAS1204354-40-4
Molecular FormulaC21H24FN3O6
Molecular Weight433.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1CC2=CC=C(C=C2)F)C(=O)C(=O)NC3=CC4=C(C=C3)NC(=O)O4.O.O
InChIInChI=1S/C21H20FN3O4.2H2O/c22-15-3-1-13(2-4-15)11-14-7-9-25(10-8-14)20(27)19(26)23-16-5-6-17-18(12-16)29-21(28)24-17;;/h1-6,12,14H,7-11H2,(H,23,26)(H,24,28);2*1H2
InChIKeyFOQSBLBAJDFAEC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Radiprodil Dihydrate (CAS 1204354-40-4): Procurement-Relevant Profile of an Orally Active NR2B-Selective NMDA Antagonist


Radiprodil dihydrate (CAS 1204354-40-4; also known as RGH-896 or NP 121) is the dihydrate crystalline form of radiprodil, a small-molecule negative allosteric modulator (NAM) that selectively targets the GluN2B (NR2B) subunit of N-methyl-D-aspartate (NMDA) receptors [1]. The compound belongs to the 4-benzylpiperidine chemical class [2] and is an investigational agent that has advanced to Phase 3 clinical evaluation for GRIN-related neurodevelopmental disorders (GRIN-NDD) [3]. Radiprodil is orally active and has been studied across multiple therapeutic areas including epileptic encephalopathies, infantile spasms, neuropathic pain, and rare pediatric epilepsies [1].

Why Radiprodil Dihydrate Cannot Be Interchanged with Generic NR2B Antagonists in Research and Clinical Investigation


Radiprodil exhibits a distinct selectivity window and functional activity profile that precludes simple substitution with earlier-generation NR2B antagonists such as eliprodil, ifenprodil, or traxoprodil. Its nanomolar binding potency at NR2B (IC₅₀ 3–10 nM) is paired with markedly lower affinity for NR2A-containing receptors (>10 µM), yielding a ≥1000-fold selectivity index [1]. This contrasts with eliprodil (IC₅₀ 1 µM for NR2B; ~100-fold selectivity over NR2A) and ifenprodil (IC₅₀ 0.34 µM; ~400-fold selectivity) [2]. Furthermore, radiprodil has demonstrated preserved inhibitory efficacy against multiple GRIN2B gain-of-function variants that confer resistance to non-selective NMDA antagonists [3]. These pharmacological differences directly impact experimental reproducibility, safety margins in chronic dosing models, and translational validity in genetic epilepsy research programs.

Radiprodil Dihydrate Procurement Evidence Guide: Quantified Differentiation from NR2B Antagonist Comparators


Radiprodil Exhibits 100- to 300-Fold Higher Potency at NR2B Receptors than Eliprodil

Radiprodil demonstrates an IC₅₀ of 3–10 nM at recombinant human NR2B-containing NMDA receptors, making it approximately 100- to 300-fold more potent than eliprodil (IC₅₀ = 1 µM) in the same in vitro binding assays [1]. Both compounds are negative allosteric modulators selective for the NR2B subunit, but radiprodil's sub-10 nM potency permits lower dosing requirements to achieve equivalent target engagement [1].

NR2B antagonist receptor binding affinity GluN2B selectivity

Radiprodil Demonstrates ≥1000-Fold Selectivity for NR2B over NR2A Subunits

Radiprodil exhibits an IC₅₀ >10 µM at NR2A-containing NMDA receptors, corresponding to a selectivity ratio (NR2A IC₅₀ / NR2B IC₅₀) of ≥1000-fold [1]. In comparison, ifenprodil shows ~400-fold selectivity (NR2B IC₅₀ = 0.34 µM; NR2A IC₅₀ = 146 µM) [2], and eliprodil shows ~100-fold selectivity (NR2B IC₅₀ = 1 µM; NR2A IC₅₀ >100 µM) . This wider selectivity window for radiprodil reduces the probability of NR2A-mediated off-target effects at concentrations required for complete NR2B occupancy.

subtype selectivity NMDA receptor pharmacology therapeutic index

Radiprodil Retains Full Inhibitory Potency Against GRIN2B Gain-of-Function Variants That Confer Resistance to Non-Selective NMDA Antagonists

In Xenopus oocytes expressing human GRIN2B gain-of-function variants (R540H, N615I, V618G) linked to epileptic encephalopathies, radiprodil fully retained its potency for blocking glutamate-evoked currents, whereas non-selective NMDA inhibitors showed greatly reduced efficacy [1]. Specifically, the Mg²⁺ insensitivity conferred by the N615I and V618G variants completely abrogated the inhibitory capacity of non-selective NMDA antagonists, but radiprodil's potency remained unaffected [1]. In a broader analysis, radiprodil was effective at blocking over 80% of human disease-associated GRIN1 and GRIN2B missense variants (22 out of 27 tested) [2].

GRIN2B mutations epileptic encephalopathy precision medicine

Radiprodil Is the Only NR2B Antagonist to Have Advanced to Phase 3 Clinical Trials for Pediatric GRIN-Related Neurodevelopmental Disorders

Radiprodil is currently being evaluated in the global Phase 3 BeeLine clinical trial for children with GRIN-related neurodevelopmental disorder (GRIN-NDD) caused by gain-of-function mutations [1]. This follows positive outcomes from the Phase 1b Honeycomb study, in which 15 patients with GRIN-related disorders carrying gain-of-function variants received radiprodil [2]. In contrast, earlier NR2B antagonists such as eliprodil failed in Phase III stroke trials and were discontinued [3], while ifenprodil and traxoprodil have not progressed to late-stage clinical development for any indication. Radiprodil is also under investigation in the Phase 1b/2a Astroscape study for Tuberous Sclerosis Complex (TSC) and Focal Cortical Dysplasia (FCD) Type II [4].

clinical development stage pediatric epilepsy translational research

Radiprodil Dihydrate: Evidence-Backed Research and Preclinical Application Scenarios


Pharmacological Tool for Validating GRIN2B Gain-of-Function Pathophysiology

Radiprodil dihydrate is the optimal NR2B antagonist for in vitro and in vivo models of GRIN2B gain-of-function epileptic encephalopathies. Its retained potency against mutant receptors (R540H, N615I, V618G) where Mg²⁺ sensitivity is lost and non-selective antagonists fail [1] makes it indispensable for evaluating the efficacy of genotype-directed NMDA receptor modulation. Researchers can reliably use radiprodil to demonstrate on-target rescue of hyperexcitability phenotypes in patient-derived neuronal models.

Translational Pharmacodynamic Studies Aligned with Active Phase 3 Clinical Programs

Given radiprodil's advancement to Phase 3 (BeeLine trial) for GRIN-NDD [2], procurement of this compound enables preclinical laboratories to conduct parallel pharmacodynamic, biomarker, and dose-response studies using the identical chemical entity that is under regulatory evaluation. This alignment is critical for interpreting human trial outcomes and for developing companion diagnostics or stratification biomarkers based on drug exposure-response relationships.

Juvenile-Onset Seizure Model Research Requiring Age-Specific Target Engagement

Radiprodil demonstrates maximal protective seizure effects in juvenile rats (postnatal day 12, corresponding to late infancy in humans), consistent with the developmental expression profile of the NR2B subunit [3]. This age-dependent pharmacology, which has been correlated with preliminary clinical observations in infants with drug-resistant infantile spasms [3], positions radiprodil as the NR2B antagonist of choice for studies focused on developmental epilepsies and infantile spasm syndrome.

Selective NR2B Modulation Requiring Minimal NR2A Off-Target Interference

Experiments requiring sustained NR2B inhibition without confounding effects on NR2A-mediated synaptic plasticity should employ radiprodil due to its ≥1000-fold selectivity window (NR2B IC₅₀ 3–10 nM vs. NR2A IC₅₀ >10 µM) [4]. This contrasts with ifenprodil and eliprodil, whose narrower selectivity may introduce NR2A-related artifacts at higher concentrations. Radiprodil is therefore recommended for long-term potentiation (LTP) studies, cognitive behavioral assays, and chronic dosing paradigms where maintaining normal NR2A function is essential.

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